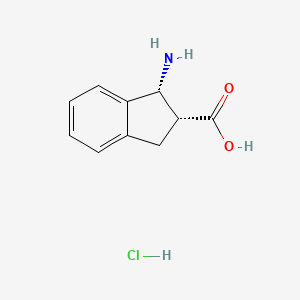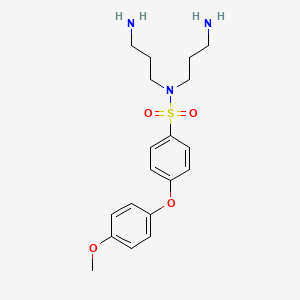
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide, commonly known as MPTS, is a sulfonamide-based compound that has been widely used in scientific research. It is a versatile molecule that has found applications in various fields, including biochemistry, pharmacology, and medical research.
Aplicaciones Científicas De Investigación
MPTS has been used in various scientific research applications, including protein labeling, enzyme inhibition studies, and drug delivery systems. One of the most common applications of MPTS is in the labeling of proteins with fluorescent dyes. MPTS can be conjugated to a fluorescent dye and then used to label proteins, which allows for their visualization and tracking in live cells.
Mecanismo De Acción
MPTS is a sulfonamide-based compound that binds to the active site of enzymes and inhibits their activity. It has been shown to inhibit the activity of a wide range of enzymes, including carbonic anhydrase, urease, and β-lactamase. MPTS achieves this by forming a covalent bond with the active site of the enzyme, which prevents the substrate from binding and inhibits the enzyme's activity.
Biochemical and Physiological Effects:
MPTS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. MPTS has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPTS is its versatility. It can be used in a wide range of scientific research applications, including protein labeling, enzyme inhibition studies, and drug delivery systems. MPTS is also relatively easy to synthesize and has a high yield. However, one of the limitations of MPTS is its potential toxicity. It has been shown to be toxic to some cell lines, which limits its use in certain applications.
Direcciones Futuras
There are several future directions for the use of MPTS in scientific research. One potential direction is the development of MPTS-based drug delivery systems. MPTS can be conjugated to drugs and used to target specific cells or tissues, which could improve drug efficacy and reduce side effects. Another potential direction is the use of MPTS in the development of new enzyme inhibitors. MPTS has been shown to inhibit the activity of a wide range of enzymes, and further research could lead to the development of new enzyme inhibitors with therapeutic potential.
Métodos De Síntesis
The synthesis of MPTS involves the reaction of 4-(4-methoxyphenoxy)benzene-1-sulfonyl chloride with 1,3-diaminopropane in the presence of a base. The reaction yields MPTS as a white solid with a high yield. The purity of the compound can be further improved by recrystallization.
Propiedades
IUPAC Name |
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-25-16-4-6-17(7-5-16)26-18-8-10-19(11-9-18)27(23,24)22(14-2-12-20)15-3-13-21/h4-11H,2-3,12-15,20-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIHRWYFMSCBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CCCN)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2586901.png)
![7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2586902.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2586907.png)
![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)
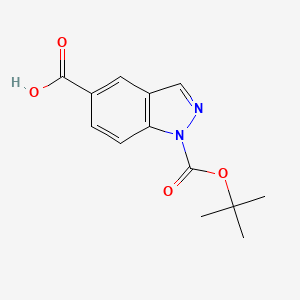
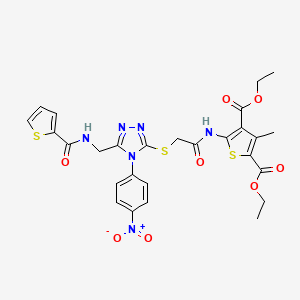
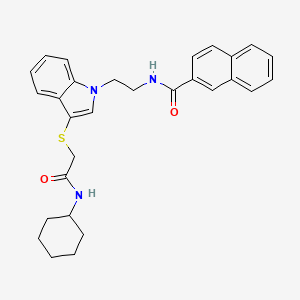
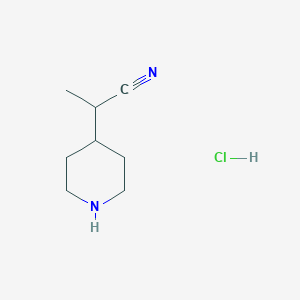
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea](/img/structure/B2586917.png)
